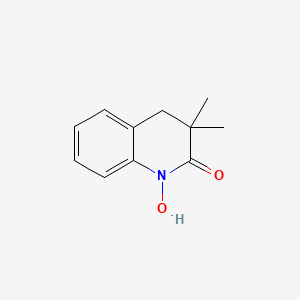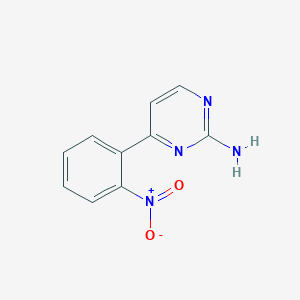
4-(2-Nitrophenyl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-(2-Nitrophenyl)pyrimidin-2-amine” is a compound that has been studied for its potential applications in drug design, particularly against chronic myelogenous leukemia (CML) . It is a potential template for drug design .
Molecular Structure Analysis
The molecular structure of “this compound” involves important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
4-(2-Nitrophenyl)pyrimidin-2-amine has been synthesized and characterized, with studies focusing on its potential in pharmacological applications. For instance, compounds like 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine have shown significant anti-inflammatory activity in preliminary screenings (Nitin Kumar, S. Drabu, & K. Shalini, 2017).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, closely related to this compound, have been identified as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, offering potential uses in biological studies and drug development (P. Jelenc, C. Cantor, & S. Simon, 1978).
Drug Design Against Chronic Myeloid Leukemia
Studies have investigated derivatives of this compound as potential templates for drug design against chronic myelogenous leukemia (CML). These studies include synthesis, structural, and molecular docking analysis, highlighting their potential in CML inhibition (R. Moreno-Fuquen, Kevin Arango-Daraviña, & A. Kennedy, 2021).
Safety and Hazards
The safety data sheet for a related compound, “4-(4-Nitrophenyl)pyrimidin-2-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary target of 4-(2-Nitrophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The compound affects the cell cycle, specifically the G2/M phase . By inhibiting AURKA, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .
Pharmacokinetics
Molecular docking studies have shown that the compound binds well to aurka . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is a measure of the cell’s ability to undergo unlimited division, a characteristic of cancer cells . The compound also induces caspase-mediated apoptotic cell death , leading to the elimination of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to AURKA . Additionally, the compound’s planarity and steric impediments may prevent the formation of hydrogen bonds , potentially affecting its stability and efficacy
Propriétés
IUPAC Name |
4-(2-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14(15)16/h1-6H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSQFKJSHHJGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




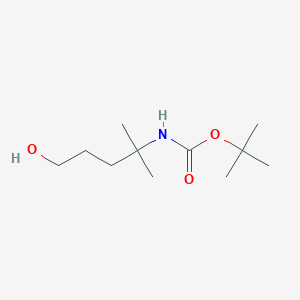
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
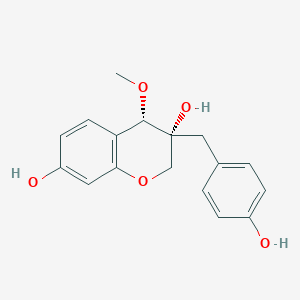
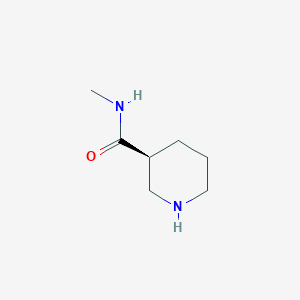
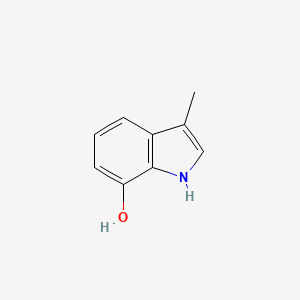
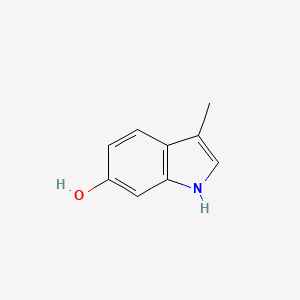
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
